Kayeassamin A is a naturally occurring compound isolated from the Thai medicinal plant Mammea siamensis. This compound belongs to the class of geranylated coumarins, which are known for their diverse biological activities. Kayeassamin A has garnered attention for its potential therapeutic properties, particularly in the fields of pharmacology and medicinal chemistry.
Kayeassamin A is primarily sourced from Mammea siamensis, a plant traditionally used in Thai medicine. This plant is noted for its various therapeutic uses, including anti-inflammatory and antimicrobial properties. The extraction and purification of kayeassamin A from Mammea siamensis typically involve chromatographic techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels necessary for further analysis and application .
Kayeassamin A is classified as a geranylated coumarin. Coumarins are a group of organic compounds that are characterized by a benzopyran structure, and their derivatives can exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and antioxidant effects. The geranylation refers to the addition of a geranyl group (C10H16) to the coumarin structure, which can enhance its biological activity and solubility .
The synthesis of kayeassamin A can be achieved through several methods, primarily focusing on isolation from natural sources or total synthesis in the laboratory. The isolation process typically involves:
Total synthesis methods may involve multi-step synthetic routes that utilize various chemical reactions to construct the kayeassamin A structure from simpler organic molecules .
The specific technical details of the synthesis involve:
The molecular formula of kayeassamin A is C19H20O5, indicating it contains 19 carbon atoms, 20 hydrogen atoms, and 5 oxygen atoms. Its structure consists of a coumarin backbone with a geranyl substituent.
Kayeassamin A can participate in various chemical reactions typical for coumarin derivatives. These may include:
The reactions are often studied under controlled laboratory conditions using solvents that facilitate the desired reaction pathways while minimizing side reactions .
The mechanism of action for kayeassamin A involves its interaction with biological targets at the molecular level:
Research indicates that kayeassamin A exhibits significant bioactivity against various cell lines and pathogens, suggesting its potential as a therapeutic agent .
Relevant analyses often include thermal stability assessments and solubility tests under varying pH conditions .
Kayeassamin A has potential applications in several scientific fields:
Kayeassamin A is a specialized metabolite primarily isolated from Kayea assamica Prain (family Calophyllaceae, order Malpighiales), an evergreen tree species native to Northeast India (Assam), Myanmar, and Peninsular Malaysia [1] [5]. This species exhibits a restricted distribution within tropical rainforest ecosystems, particularly thriving in the biodiverse regions of Southeast Asia. Recent taxonomic investigations using molecular markers have clarified its phylogenetic position within the Calophyllaceae family, revealing a close relationship with the genus Mesua—indeed, Kayea assamica is recognized by the homotypic synonym Mesua assamica (Prain) Kosterm [1]. This taxonomic realignment underscores the chemotaxonomic significance of the Mesua-Kayea complex as a prolific source of bioactive isoprenylated coumarins.
Mammea siamensis (Miq.) T. Anders., another significant source of structurally analogous coumarins including mammeasins, shares the same botanical family (Calophyllaceae) and occupies similar ecological niches within Thailand and neighboring regions [2] [4]. Both genera produce complex coumarin derivatives characterized by isoprenyl side chains and pyran ring formations, reflecting shared biosynthetic pathways within this clade. The chemosystematic relationship between Kayea and Mammea is evidenced by their overlapping phytochemical profiles, particularly the production of dihydrofuranocoumarins and pyranocoumarins with significant bioactivity [2] [4] [8].
Table 1: Taxonomic Classification of Kayeassamin A Source Species
Taxonomic Rank | Kayea assamica | Mammea siamensis |
---|---|---|
Kingdom | Plantae | Plantae |
Phylum | Tracheophyta | Tracheophyta |
Class | Magnoliopsida | Magnoliopsida |
Order | Malpighiales | Malpighiales |
Family | Calophyllaceae | Calophyllaceae |
Genus | Kayea | Mammea |
Species | assamica | siamensis |
Native Range | Assam, Myanmar, Malaya | Thailand, Indochina |
Key Synonyms | Mesua assamica | Ochrocarpus siamensis |
Within the ethnopharmacological practices of Northeast India and Myanmar, preparations derived from Kayea assamica have historically been employed for their antimicrobial and anti-inflammatory properties. Bark decoctions feature prominently in traditional wound management protocols, while leaf extracts have been utilized for treating dermatological infections—practices scientifically corroborated by the demonstrated presence of antimicrobial coumarins and xanthones [3] [6]. The species holds particular significance among indigenous communities in Assam's Lakhimpur district, where it is considered endemic and culturally valuable [6].
Notably, while Mammea siamensis has a more extensively documented tradition in Thai medicine—particularly its flowers used in formulations targeting gastrointestinal ailments and as antipyretic agents [2]—ethnobotanical records specific to Kayea assamica remain relatively sparse. Contemporary pharmacological investigations have validated several traditional uses, confirming high cytotoxicity in flower extracts against cancer cell lines, aligning with traditional applications for abnormal growths and inflammations [6] [7]. The 2017 phytochemical study documented significant ethnopharmacological evidence for Kayea assamica, though formal scientific validation of its specific traditional formulations remains ongoing [6].
Table 2: Bioactive Compounds in Kayea assamica with Ethnopharmacological Relevance
Compound Class | Specific Compounds | Reported Bioactivity |
---|---|---|
Alkylated Coumarins | Kayeassamin A, Kayeassamin B | Anticancer (Pancreatic, Prostate) |
Theraphins A-D | Cytotoxic (Colon, KB cells) | |
Prenylated Coumarins | Mammeasin-type analogues | Aromatase Inhibition |
Xanthones | 5-Hydroxy-1-methoxyxanthone | Antioxidant, Antimicrobial |
1,7-Dihydroxyxanthone | ||
Sesquiterpenes | δ-Cadinene, β-Caryophyllene | Anti-inflammatory, Insecticidal |
Phytochemical analysis through GC-MS and chromatographic isolation reveals that both Kayea assamica and Mammea siamensis are prolific producers of isoprenylated coumarin derivatives, though with distinct structural and quantitative profiles. Methanolic extracts of K. assamica leaves contain at least 30 bioactive constituents, dominated by sesquiterpenes (δ-Cadinene, β-Caryophyllene), long-chain fatty acids (methyl palmitate, linolenic acid), and specialized coumarins [6]. The flowers yield the unique kayeassamins—kayeassamin A (C₂₆H₃₄O₆, m/z 442.2355) and B—characterized by a dihydrofuran moiety fused to the coumarin core, a structural feature contributing to their potent bioactivity [7].
Mammea siamensis produces a more diverse array of prenylcoumarins, including mammeasins K–O, which frequently exhibit dimeric structures or complex cyclization patterns not yet observed in Kayea [2] [4]. Quantitative differences are significant: while Mammea coumarins like mammea B/AB cyclo D demonstrate exceptional aromatase inhibition (Ki = 0.84 µM), kayeassamin A exhibits preferential cytotoxicity against nutrient-deprived pancreatic cancer cells (PANC-1) at 1 μM concentration [2] [7]. Both genera share production of xanthones (e.g., 1,7-dihydroxyxanthone in Kayea), though these compounds are typically minor constituents compared to their coumarin profiles [3] [8].
The structural uniqueness of kayeassamin A lies in its C-8 isoprenylation and C-5', C-6' dihydrofuran ring, confirmed through extensive NMR spectroscopy (¹H, ¹³C, COSY, HMBC) and absolute configuration determination via the modified Mosher ester method [7]. This specific substitution pattern differentiates it from mammeasins, which commonly feature linear prenyl chains or pyrano[3,2-f]chromene systems [2] [4]. Despite structural variations, compounds from both genera demonstrate overlapping mechanisms, particularly competitive inhibition of cytochrome P450 enzymes (e.g., aromatase) and disruption of mitochondrial function in cancer cells [2] [7].
Table 3: Comparative Phytochemistry of Kayea and Mammea Genera
Phytochemical Feature | Kayea assamica | Mammea siamensis |
---|---|---|
Dominant Compound Class | Alkylated/Prenylated Coumarins | Prenylated Coumarins |
Key Coumarin Types | Kayeassamins, Theraphins | Mammeasins, Mammea A/B series |
Characteristic Skeleta | Dihydrofuranocoumarins | Pyranocoumarins |
Sesquiterpene Profile | δ-Cadinene, β-Caryophyllene | β-Ionone, Caryophyllene oxide |
Xanthone Diversity | Low (3 reported) | Moderate (5+ reported) |
Reported Compounds | >30 (Leaf extract) | >40 (Flower extract) |
Compounds Mentioned in Article:Kayeassamin A, Kayeassamin B, Theraphin A, Theraphin B, Theraphin C, Theraphin D, Mammeasin K, Mammeasin L, Mammeasin M, Mammeasin N, Mammeasin O, Mammea B/AB cyclo D, δ-Cadinene, β-Caryophyllene, 5-Hydroxy-1-methoxyxanthone, 1,7-Dihydroxyxanthone, Methyl palmitate, Linolenic acid, Copaene
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7